Cas no 923179-91-3 (N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide)

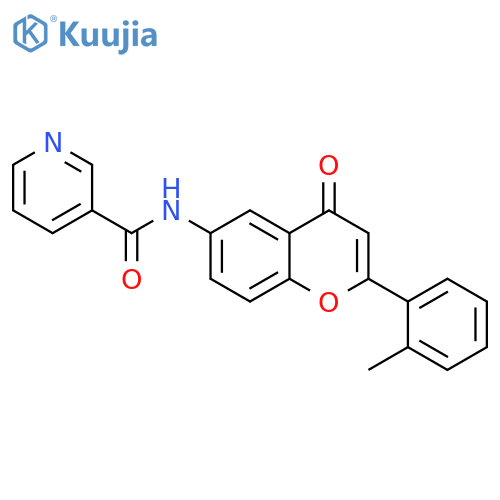

923179-91-3 structure

商品名:N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide

CAS番号:923179-91-3

MF:C22H16N2O3

メガワット:356.374045372009

CID:6462481

N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide

- N-[2-(2-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide

- 3-Pyridinecarboxamide, N-[2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-6-yl]-

-

- インチ: 1S/C22H16N2O3/c1-14-5-2-3-7-17(14)21-12-19(25)18-11-16(8-9-20(18)27-21)24-22(26)15-6-4-10-23-13-15/h2-13H,1H3,(H,24,26)

- InChIKey: QJYQCKQAEBILTB-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC=C1C(NC1C=C2C(=CC=1)OC(C1=CC=CC=C1C)=CC2=O)=O

じっけんとくせい

- 密度みつど: 1.331±0.06 g/cm3(Predicted)

- ふってん: 493.0±45.0 °C(Predicted)

- 酸性度係数(pKa): 11.02±0.40(Predicted)

N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2211-0054-3mg |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2211-0054-5mg |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2211-0054-5μmol |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2211-0054-2μmol |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2211-0054-1mg |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2211-0054-20mg |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2211-0054-10mg |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2211-0054-4mg |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2211-0054-2mg |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2211-0054-10μmol |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |

923179-91-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

923179-91-3 (N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量